1-Nonanethiol
Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing compounds, including thiol derivatives, often involves strategic reactions that incorporate sulfur atoms into organic frameworks. Although none of the reviewed papers specifically address 1-Nonanethiol, similar compounds and methodologies provide insights. For example, the synthesis of 1,3-dithianes using aldehydes and 2-chloro-1,3-dithiane under mild conditions showcases the versatility of sulfur incorporation strategies (Lai et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds like 1-Nonanethiol is crucial for their chemical behavior. Studies on similar sulfur compounds, such as 1,12-dicarba-closo-dodecaborane(12)-1,12-dithiol, reveal the impact of sulfur atoms on molecular geometry and electronic distribution, providing insights into how thiol groups may influence the structure of 1-Nonanethiol (Hnyk et al., 2000).
Chemical Reactions and Properties
Thiol groups in compounds like 1-Nonanethiol participate in various chemical reactions, including oxidation and conjugation, contributing to their reactivity and functional versatility. The synthesis of 1,3-dithiane-2-thiones from bismesylates showcases the reactivity of sulfur atoms and provides a framework for understanding the chemical behavior of thiols (Kubota et al., 1977).
Physical Properties Analysis
The physical properties of thiols, including boiling point, solubility, and odor, are significantly influenced by the presence of the sulfur atom. While the specific physical properties of 1-Nonanethiol are not detailed in the reviewed papers, the general understanding of thiols' physical characteristics can be extrapolated from related sulfur compounds.
Chemical Properties Analysis
1-Nonanethiol, like other thiols, exhibits specific chemical properties due to the thiol group. These properties include a strong affinity for metals, the ability to form disulfides upon oxidation, and participation in Michael addition reactions. The synthesis and application of 1,4-Dithiane-2,5-diol in generating sulfur-containing heterocycles highlight the chemical versatility of thiols and their utility in organic synthesis (Luna et al., 2018).
Scientific Research Applications
- Self-Assembled Monolayers (SAMs)
- Scientific Field: Surface Chemistry
- Application Summary: 1-Nonanethiol is used to form self-organized monolayers on gold, mercury, silver, and platinum surfaces . These monolayers functionalize the surface atoms and improve the surface property of the composite .
- Methods of Application: A detailed study of the self-assembly and coverage by 1-nonanethiol of sputtered Au surfaces using molecular resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) has been presented . The monolayer self-assembles on a smooth Au surface composed predominantly of {111} oriented grains .
- Results or Outcomes: The domains of the alkanethiol monolayer are observed with sizes typically of 5-25 nm, and multiple molecular domains can exist within one Au grain . The 1-nonanethiol molecules reside in the threefold hollow sites of the Au {111} lattice and aligned along its lattice vectors .
- Thiol-Based Protective Coating
- Scientific Field: Material Science
- Application Summary: 1-Nonanethiol is used as a thiol-based protective coating . This application is particularly useful in the protection of various substrates from environmental factors .
- Methods of Application: The application of 1-Nonanethiol as a protective coating involves its deposition on the substrate surface. The exact method can vary depending on the substrate and the specific requirements of the coating .
- Results or Outcomes: The application of 1-Nonanethiol as a protective coating can significantly enhance the durability and lifespan of the substrate. It can provide resistance against environmental factors such as moisture, UV radiation, and chemical exposure .
- Stabilizer in Various Substrates
- Scientific Field: Industrial Chemistry
- Application Summary: 1-Nonanethiol acts as a stabilizer that forms a self-assembled monolayer (SAM) on a variety of substrates . This application is particularly useful in industrial processes where stability of the substrate is crucial .
- Methods of Application: The application of 1-Nonanethiol as a stabilizer involves its deposition on the substrate surface. The exact method can vary depending on the substrate and the specific requirements of the stabilization .
- Results or Outcomes: The application of 1-Nonanethiol as a stabilizer can significantly enhance the stability of the substrate. It can provide resistance against various factors that might otherwise degrade the substrate .
Safety And Hazards
1-Nonanethiol is highly flammable and will be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . It is also a poison . Exposure routes include inhalation, ingestion, skin, and/or eye contact . Symptoms of exposure include irritation of eyes, skin, nose, throat; lassitude (weakness, exhaustion), cyanosis, increased respiration, nausea, drowsiness, headache, vomiting . The target organs are eyes, skin, respiratory system, blood, central nervous system .
properties
IUPAC Name |
nonane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZMVFBMOOHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)8SH, Array, C9H20S | |
Record name | 1-NONANETHIOL | |
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Record name | 1-NONANETHIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061704 | |
Record name | 1-Nonanethiol | |
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Molecular Weight |
160.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nonanethiol is a colorless liquid with a bad smell. Mp: -21 °C; bp: 220 °C. Density: 0.840 g cm-3 at 25 °C. Combustible liquid., Colorless liquid with a strong, obnoxious odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Boiling Point |
220 °C | |
Record name | 1-NONANETHIOL | |
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Flash Point |
78 °C, 78 °C c.c. | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble | |
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Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Density |
Relative density (water = 1): 0.84 | |
Record name | 1-NONANETHIOL | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
Record name | 1-NONANETHIOL | |
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Vapor Pressure |
0.13 [mmHg] | |
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Product Name |
1-Nonanethiol | |
CAS RN |
1455-21-6 | |
Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Record name | Nonane-1-thiol | |
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Melting Point |
-20 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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